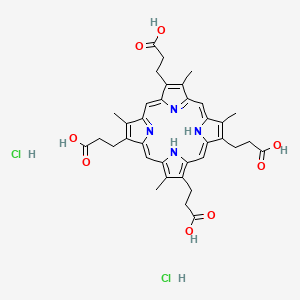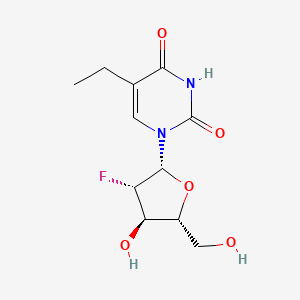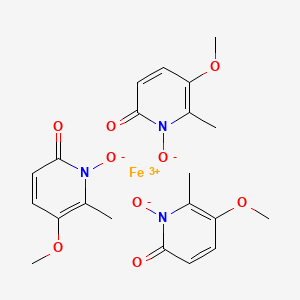
N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von FPL-62064 beinhaltet die Reaktion von 4-Methoxyanilin mit 1-Phenyl-1H-pyrazol-3-carbonsäure unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und verläuft über eine Reihe von Schritten, darunter Amidbildung und Cyclisierung . Industrielle Produktionsmethoden für FPL-62064 sind nicht allgemein dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion.
Analyse Chemischer Reaktionen
FPL-62064 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: FPL-62064 kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyrazolring.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid und Ethanol sowie Katalysatoren wie Palladium auf Kohlenstoff. Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
FPL-62064 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung in Studien verwendet, die die duale Hemmung von Prostaglandinsynthetase und 5-Lipoxygenase betreffen.
Biologie: FPL-62064 wird in der Forschung zu Entzündungswegen und der Rolle von Eicosanoiden in verschiedenen biologischen Prozessen eingesetzt.
Medizin: Die entzündungshemmenden Eigenschaften der Verbindung machen sie zu einem Kandidaten für Studien zu potenziellen therapeutischen Anwendungen bei Erkrankungen wie Arthritis und Psoriasis.
Industrie: FPL-62064 wird bei der Entwicklung von entzündungshemmenden Medikamenten und Formulierungen verwendet
Wirkmechanismus
FPL-62064 entfaltet seine Wirkung durch Hemmung der Aktivität von Prostaglandinsynthetase und 5-Lipoxygenase. Diese Enzyme sind an der Biosynthese von Eicosanoiden beteiligt, die als Signalmoleküle eine Schlüsselrolle bei Entzündungen spielen. Durch die Hemmung dieser Enzyme reduziert FPL-62064 die Produktion von pro-inflammatorischen Eicosanoiden und entfaltet so seine entzündungshemmenden Wirkungen .
Wirkmechanismus
FPL-62064 exerts its effects by inhibiting the activity of prostaglandin synthetase and 5-lipoxygenase. These enzymes are involved in the biosynthesis of eicosanoids, which are signaling molecules that play a key role in inflammation. By inhibiting these enzymes, FPL-62064 reduces the production of pro-inflammatory eicosanoids, thereby exerting its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
FPL-62064 ist einzigartig in seiner dualen Hemmung von Prostaglandinsynthetase und 5-Lipoxygenase. Ähnliche Verbindungen umfassen:
Zileuton: Ein selektiver 5-Lipoxygenase-Inhibitor.
Indomethacin: Ein nicht-selektiver Inhibitor der Cyclooxygenase.
Aspirin: Ein weiterer nicht-selektiver Cyclooxygenase-Inhibitor.
Im Vergleich zu diesen Verbindungen bietet FPL-62064 den Vorteil, sowohl Prostaglandinsynthetase als auch 5-Lipoxygenase zu zielen, was zu umfassenderen entzündungshemmenden Wirkungen führen kann .
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-1-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-20-15-9-7-13(8-10-15)17-16-11-12-19(18-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLGNFJHVJIZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145670 | |
| Record name | Fpl 62064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103141-09-9 | |
| Record name | Fpl 62064 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103141099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fpl 62064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of FPL-62064?
A1: FPL-62064 acts as a Kit protein kinase inhibitor. [] Kit protein kinase plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. By inhibiting this kinase, FPL-62064 may interfere with these processes, offering therapeutic potential for diseases where Kit kinase activity is implicated.
Q2: What are the potential therapeutic applications of FPL-62064 based on the research findings?
A2: The research suggests that FPL-62064 holds promise for treating diseases or conditions where Kit protein kinase inhibition is beneficial. [] Specifically, the studies highlight its potential in addressing skin disorders like hyperpigmentation and cutaneous mastocytosis. [] Additionally, its potential for cosmetic applications, particularly skin lightening, is also mentioned. [] Reference:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




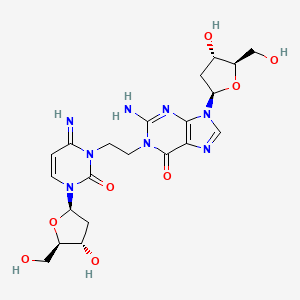
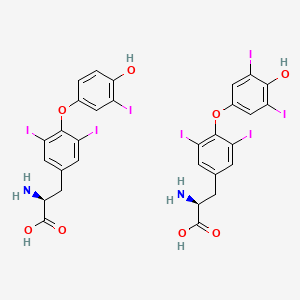


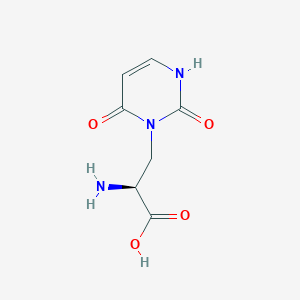

![N-[3-hydroxy-2-methyl-6-[[3,5,7,12-tetrahydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1202991.png)
